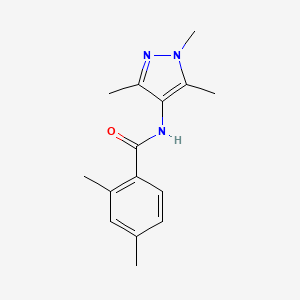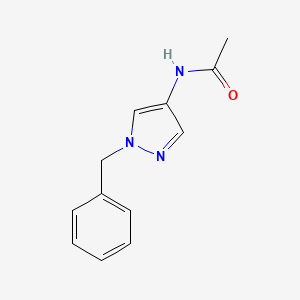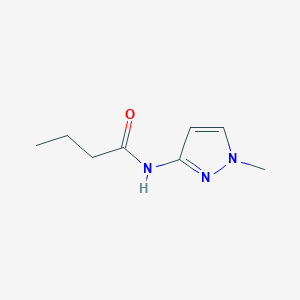![molecular formula C12H10F3N3O B7459063 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a specific method and has been found to have certain biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and induce DNA damage, leading to the inhibition of cancer cell growth. In addition, this compound has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide has been found to have certain biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. In addition, this compound has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide in lab experiments is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce DNA damage, which can lead to cell death. Therefore, careful consideration must be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide. One area of research is in the development of new anti-cancer drugs. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
Another area of research is in the development of new drugs for the treatment of anxiety and sleep disorders. Studies have shown that this compound can enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Therefore, this compound may be a potential candidate for the development of new drugs for the treatment of anxiety and sleep disorders.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. This will help in the development of safer and more effective drugs based on this compound.
Conclusion:
In conclusion, 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized through a specific method and has been found to have certain biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. In addition, this compound has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Therefore, this compound may be a potential candidate for the development of new drugs for the treatment of anxiety and sleep disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide involves the reaction of 4-fluorobenzylamine with 1,1-difluoro-2-chloroethane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide has been found to have potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
Another area of research is in the field of neuroscience, where this compound has been studied for its potential as a modulator of the GABA-A receptor. Studies have shown that this compound can enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. This makes it a potential candidate for the development of new drugs for the treatment of anxiety and sleep disorders.
Propiedades
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-9-3-1-8(2-4-9)7-16-11(19)10-5-6-18(17-10)12(14)15/h1-6,12H,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUCCGXVOAIBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(C=C2)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)

![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)

